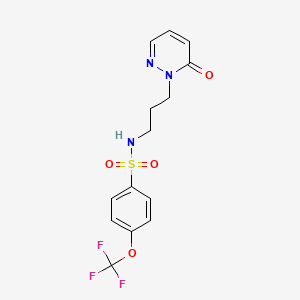

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluorométhoxy)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is an organic compound featuring a pyridazine ring, a trifluoromethoxy group, and a benzenesulfonamide

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound serves as a precursor for the synthesis of more complex molecules. Its functional groups provide versatile reaction sites for further chemical modifications.

Biology

Biologically, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has been studied for its interactions with biomolecules. It can bind to specific proteins or enzymes, influencing their activity.

Medicine

In medicine, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, it is used in the manufacture of specialty chemicals. Its properties are leveraged in the development of advanced materials and chemical intermediates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide generally involves multi-step organic reactions. A common approach starts with the preparation of the 6-oxopyridazine moiety, followed by the attachment of the propyl chain. The final step includes introducing the trifluoromethoxy group onto the benzenesulfonamide framework. The reaction conditions typically require controlled temperatures, inert atmospheres, and the use of specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Scaling up this synthesis for industrial production necessitates optimizing each reaction step. This includes the careful selection of starting materials, solvents, and catalysts. Automation and process control technologies are employed to maintain consistent quality and to meet regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions:

Oxidation: Introduction of an oxidizing agent to convert functional groups.

Reduction: Use of reducing agents to achieve desired functional modifications.

Substitution: Halogenation, alkylation, or other substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, anhydrous environments, and specific pH levels.

Major Products Formed

The primary products formed from these reactions depend on the reagents and conditions used

Mécanisme D'action

The compound's mechanism of action involves binding to specific molecular targets, such as proteins or enzymes, thereby modulating their activity. This interaction is facilitated by the unique functional groups present in the compound, which can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target molecules.

Comparaison Avec Des Composés Similaires

Uniqueness and Similar Compounds

Compared to other compounds with similar functional groups, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its specific trifluoromethoxy group, which imparts distinct chemical properties. Similar compounds include:

N-(3-(pyridazin-3-yl)propyl)-4-(methoxy)benzenesulfonamide

N-(3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl)-4-(fluoromethoxy)benzenesulfonamide

Each of these similar compounds exhibits unique variations in their chemical structures, leading to different physical, chemical, and biological properties.

There you go—a comprehensive look at this fascinating compound! Anything you'd like to dig deeper into?

Propriétés

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O4S/c15-14(16,17)24-11-4-6-12(7-5-11)25(22,23)19-9-2-10-20-13(21)3-1-8-18-20/h1,3-8,19H,2,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWRGZBLIFPBQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2389044.png)

![N-[(4-chlorophenyl)methyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2389046.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B2389048.png)

![(2E)-2-(4-chlorophenyl)-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2389050.png)

![2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2389055.png)

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2389058.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)